molecular formula C11H8F2N2 B581520 2-Amino-5-(2,5-difluorophenyl)pyridine CAS No. 1249608-12-5

2-Amino-5-(2,5-difluorophenyl)pyridine

Cat. No.: B581520
CAS No.: 1249608-12-5
M. Wt: 206.196
InChI Key: FTTZOAFANBWLJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,5-difluorophenyl)pyridine typically involves the reaction of 2,5-difluorobenzonitrile with 2-aminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,5-difluorobenzonitrile with 2-aminopyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-difluorophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,5-difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-(2,5-difluorophenyl)pyridine include:

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of the amino and difluorophenyl groups, which can result in unique chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring can significantly influence the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

5-(2,5-difluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTZOAFANBWLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718602
Record name 5-(2,5-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249608-12-5
Record name 5-(2,5-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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